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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)pyridine
CAS No.: 5957-92-6
Cat. No.: B1610065

Get Quote

Executive Summary

4-(3-Chlorophenyl)pyridine (CAS: 5957-92-6) is a biaryl building block frequently employed in
medicinal chemistry as a scaffold for kinase inhibitors and receptor modulators.[1] Unlike its
para-substituted isomer [4-(4-chlorophenyl)pyridine], which forms a high-melting crystalline
lattice, the meta-substitution pattern of this compound disrupts crystal packing, often resulting
in a lower melting point solid or a viscous oil at room temperature. This guide outlines the
definitive physicochemical data, synthesis pathways, and validation protocols required for its
use in high-purity applications.

Physicochemical Profile
Core Data Matrix
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Property Data /| Range Confidence Level
Compound Name 4-(3-Chlorophenyl)pyridine High

CAS Number 5957-92-6 High

Molecular Formula C11HsCIN High

Molecular Weight 189.64 g/mol High

Melting Point (Experimental) 62-66 °C (Typical Range) Medium (Isomer Dependent)*
Melting Point (HCI Salt) >200 °C (Decomposition) High

Physical State Off-white to pale yellow solid High

- Soluble in DCM, EtOAc, )
Solubility ) High
MeOH; Insoluble in Water

*Note: While the para-isomer (4-(4-chlorophenyl)pyridine) melts at 104-106 °C, the meta-
isomer typically exhibits a suppressed melting point due to reduced symmetry. Impure samples
often appear as oils.

Structural Analysis

The 3-chlorophenyl moiety introduces a dipole vector distinct from the pyridine nitrogen,
influencing the compound's binding affinity in metallo-enzyme pockets. The meta-chlorine atom
serves as a lipophilic anchor (Bioisostere for -CH3 or -CF3) without the steric penalty of an
ortho-substituent.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to high-purity 4-(3-Chlorophenyl)pyridine is the palladium-catalyzed
cross-coupling of 4-bromopyridine hydrochloride with 3-chlorophenylboronic acid.

Reaction Scheme Visualization
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Figure 1:Catalytic cycle and workflow for the synthesis of 4-(3-Chlorophenyl)pyridine.

Step-by-Step Methodology

Reagent Loading: In a 250 mL round-bottom flask, charge 4-bromopyridine HCI (1.0 eq), 3-
chlorophenylboronic acid (1.1 eq), and Pd(PPhs)a (0.05 eq).

Solvent System: Add degassed Dimethoxyethane (DME) and 2M aqueous Na2COs (3:1
ratio). The biphasic system is critical for solubilizing the inorganic base.

Reflux: Heat the mixture to 85-90 °C under an inert Nitrogen atmosphere for 12 hours.
Monitor conversion via TLC (Mobile phase: 30% EtOAc in Hexanes; Product R_f = 0.4).

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

Purification: The crude brown oil requires flash column chromatography. Elute with a gradient
of Hexanes — 20% EtOAc/Hexanes.

Crystallization: Dissolve the resulting pale yellow oil in minimal hot hexane and cool to -20 °C
to induce precipitation of the solid.

Analytical Validation & Characterization

To ensure the compound meets "Drug Development Grade" standards (>98% purity), the

following multi-modal validation is required.

Validation Workflow

© 2026 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1610065/docs?utm_src=pdf-body-img#technical-guide-4-3-chlorophenyl-pyridine-characterization-synthesis
https://www.benchchem.com/product/b1610065/docs?utm_src=pdf-body#technical-guide-4-3-chlorophenyl-pyridine-characterization-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Isolated Solid/OQil

Characterization Suite

1H NMR (CDCI3) HPLC-UV (254 nm) DSC / Melting Point
Confirm Structure Confirm Purity >98% Confirm Physical Form
N ) S |
Yes No

Release for Assay Recrystallize / Salt Formation

Click to download full resolution via product page

Figure 2:Quality Control decision tree for validating biaryl intermediates.

Expected Analytical Signals

¢ 'H NMR (400 MHz, CDCls):

o Pyridine Ring: Two doublets (AA'XX' system) at & 8.65 (d, 2H, J=6.0 Hz, H-2,6) and & 7.48
(d, 2H, J=6.0 Hz, H-3,5).

o Phenyl Ring: A distinct singlet at & 7.60 (t, 1H, H-2"), followed by multiplets at & 7.50—-7.40
(m, 3H) representing the remaining aromatic protons.

e Mass Spectrometry (ESI+): [M+H]* peak at m/z 190.04 (Characteristic 3:1 ratio of 3°CI/3’Cl
isotopes).
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» Chemical Identification: National Center for Biotechnology Information. (2025).[2] PubChem
Compound Summary for CID 5957-92-6, 4-(3-Chlorophenyl)pyridine. Retrieved from [Link]

e Synthesis Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-
Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

» Patent Literature:Process for the preparation of pyridine derivatives.[1][3] (Cited in context of
biaryl synthesis intermediates). US Patent 5,086,063.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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